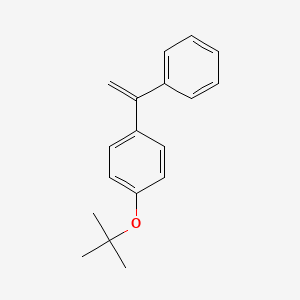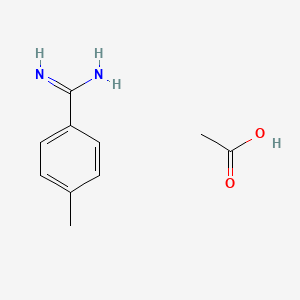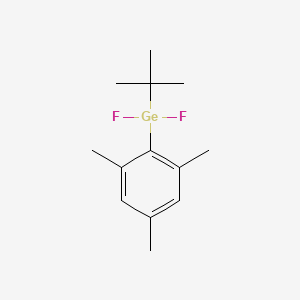![molecular formula C22H27BrO4P- B14280120 [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate CAS No. 141033-47-8](/img/structure/B14280120.png)
[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: is an organophosphate compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclohexyl and phenylethyl phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate typically involves the reaction of [2-(Bromomethyl)phenyl]methanol with 2-cyclohexyl-2-phenylethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines are employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The phosphate group in the compound can interact with enzymes, potentially inhibiting their activity. This property is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phosphate group can mimic natural phosphate substrates, allowing the compound to interfere with phosphorylation processes in cells.
相似化合物的比较
[2-(Bromomethyl)phenyl]methanol: A simpler analog lacking the phosphate and cyclohexyl-phenylethyl groups.
[2-(Bromomethyl)phenyl]methyl phosphate: Lacks the cyclohexyl-phenylethyl moiety but retains the phosphate group.
[2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: A reduced analog where the bromomethyl group is replaced by a methyl group.
Uniqueness: The presence of both the bromomethyl and phosphate groups in [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s utility in synthetic chemistry.
属性
CAS 编号 |
141033-47-8 |
|---|---|
分子式 |
C22H27BrO4P- |
分子量 |
466.3 g/mol |
IUPAC 名称 |
[2-(bromomethyl)phenyl]methyl (2-cyclohexyl-2-phenylethyl) phosphate |
InChI |
InChI=1S/C22H28BrO4P/c23-15-20-13-7-8-14-21(20)16-26-28(24,25)27-17-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,24,25)/p-1 |
InChI 键 |
FZDILNMBRZSMKM-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)C(COP(=O)([O-])OCC2=CC=CC=C2CBr)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)







![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
